三(乙二胺)钴(III)氯化物二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

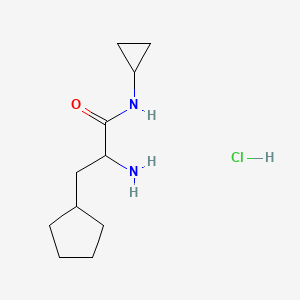

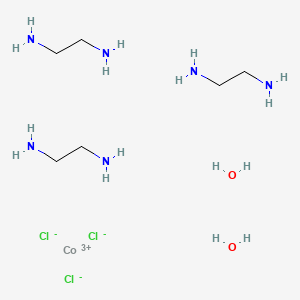

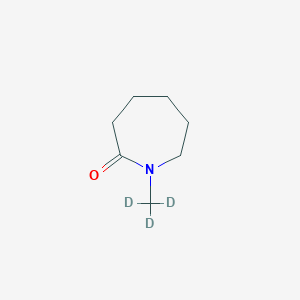

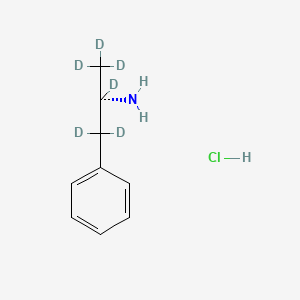

Tris(ethylenediamine)cobalt(III)chloridedihydrate is an inorganic compound with the formula [Co(en)3]Cl3, where “en” is the abbreviation for ethylenediamine . It is the chloride salt of the coordination complex [Co(en)3]3+ . This trication was important in the history of coordination chemistry because of its stability and its stereochemistry .

Synthesis Analysis

The compound is prepared from an aqueous solution of ethylenediamine and virtually any cobalt(II) salt, such as cobalt(II) chloride . The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III) . The reaction proceeds in 95% yield, and the trication can be isolated with a variety of anions .Molecular Structure Analysis

The cation [Co(en)3]3+ is octahedral with Co-N distances in the range 1.947–1.981 Å . The N-Co-N angles are 85° within the chelate rings and 90° between nitrogen atoms on adjacent rings . The complex can be resolved into enantiomers that are described as Δ and Λ .Chemical Reactions Analysis

The compound is prepared from an aqueous solution of ethylenediamine and virtually any cobalt(II) salt, such as cobalt(II) chloride . The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III) . The reaction proceeds in 95% yield, and the trication can be isolated with a variety of anions .Physical and Chemical Properties Analysis

Tris(ethylenediamine)cobalt(III)chloridedihydrate has a molar mass of 345.59 . It appears as a yellow-orange solid . It decomposes at a melting point of 275 °C (527 °F; 548 K) .科学研究应用

合成和表征

三(乙二胺)钴(III)氯化物二水合物用作复杂化合物合成中的前体。例如,其合成、表征和单晶X射线衍射(XRD)分析已经过彻底研究。此类研究不仅揭示了该化合物的结构几何形状,还揭示了其潜在的抗菌和细胞毒性。一项研究合成了相关的钴配合物并分析了其抗菌和细胞毒性活性,证明了良好的抗菌特性和针对某些细胞的显着细胞毒性IC50值(Kirubavathy, Velmurugan, Parameswari, & Chitra, 2014)。

光化学反应

三(乙二胺)钴(III)离子参与光配体取代反应,在特定的光照条件下经历配体交换。此过程证明了该化合物的反应性和光对其化学行为的影响,研究报告了这些反应异常高的量子产率(Nakashima & Kida, 1977)。

教育应用

在教育背景下,三(乙二胺)钴(III)化合物的实验有助于向本科生展示配位化学技术。这些实验可以包括合成、对映异构体的拆分以及使用59Co NMR光谱分析对映异构体的纯度,突出了配位化合物在学习环境中的实际应用(Borer, Russell, Settlage, & Bryant, 2002)。

催化和外消旋

该化合物还显示出催化特性,例如,在其自身离子的外消旋中。活性炭的存在可以显着加速三(乙二胺)钴(III)离子在相对较低温度下的外消旋过程,从而深入了解催化机理和表面现象(Dwyer & Sargeson, 1960)。

离子对形成研究

已经使用三(乙二胺)钴(III)氯化物二水合物广泛研究了在不同溶剂中与各种阴离子的离子对形成。这些研究提供了有关溶液中复杂离子的电导行为的宝贵数据,增强了我们对离子相互作用和溶剂对离子对形成的影响的理解。研究详细阐述了离子对形成常数的电导测定,阐明了钴配合物与水溶液中各种阴离子之间的相互作用(Katayama & Tamamushi, 1971)。

作用机制

The specific function of Tris(ethylenediamine)cobalt(III)chloridedihydrate involves the reversible hydration of carbon dioxide . It may stimulate the sodium/bicarbonate transporter activity of SLC4A4 that acts in pH homeostasis . It is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .

安全和危害

Tris(ethylenediamine)cobalt(III)chloridedihydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLUKJGRPOLBEF-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H28Cl3CoN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746548 |

Source

|

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207802-43-5 |

Source

|

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B6595255.png)